Cholesteryl GABA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

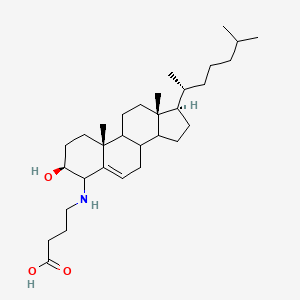

Cholesteryl GABA, also known as this compound, is a useful research compound. Its molecular formula is C31H53NO3 and its molecular weight is 487.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Cholesteryl GABA has been studied for its potential effects on neuronal excitability and neurotransmission. Research indicates that this compound can modulate the activity of GABA receptors, which are critical for inhibitory signaling in the brain.

- Inhibition of Neuronal Discharge : Studies have shown that this compound produces a dose-dependent inhibition of pyramidal cell discharge, suggesting its potential use in managing conditions characterized by excessive neuronal activity, such as epilepsy .

- Modulation of Receptor Dynamics : this compound influences the localization and clustering of GABA receptors in neuronal membranes. It has been observed that astrocytic cholesterol levels affect the dynamics of GABA receptors, indicating that this compound can play a role in receptor modulation through lipid interactions .

Metabolic and Physiological Effects

The metabolic implications of this compound are noteworthy, particularly concerning its effects on insulin resistance and lipid metabolism.

- Improvement of Insulin Sensitivity : Research has indicated that GABA administration can significantly enhance insulin sensitivity and reduce lipid profiles in animal models. This suggests that this compound may also have similar effects due to its structural relationship with GABA .

- Cholesterol Regulation : this compound may contribute to cholesterol homeostasis by modulating cholesterol levels in cells. It has been shown to impact the expression of genes involved in lipid metabolism, potentially offering therapeutic avenues for metabolic disorders .

Nutritional Applications

The incorporation of this compound into functional foods is an emerging area of interest.

- Functional Food Development : Given its physiological benefits, there is potential for this compound to be included in dietary supplements aimed at improving cognitive function and metabolic health. Studies suggest that dietary sources rich in gamma-aminobutyric acid can help regulate blood pressure and enhance overall well-being .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to this compound:

Eigenschaften

CAS-Nummer |

89210-68-4 |

|---|---|

Molekularformel |

C31H53NO3 |

Molekulargewicht |

487.8 g/mol |

IUPAC-Name |

4-[[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]amino]butanoic acid |

InChI |

InChI=1S/C31H53NO3/c1-20(2)8-6-9-21(3)23-13-14-24-22-11-12-26-29(32-19-7-10-28(34)35)27(33)16-18-31(26,5)25(22)15-17-30(23,24)4/h12,20-25,27,29,32-33H,6-11,13-19H2,1-5H3,(H,34,35)/t21-,22?,23-,24?,25?,27+,29?,30-,31-/m1/s1 |

InChI-Schlüssel |

XKAKGVWSPKWVGH-RLXQBPMMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4NCCCC(=O)O)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C |

Synonyme |

cholesteryl GABA cholesteryl gamma-aminobutyrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.